molecular formula C14H15N3O5S2 B6503164 N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide CAS No. 5702-84-1

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B6503164
CAS No.: 5702-84-1
M. Wt: 369.4 g/mol
InChI Key: IKBKDGPFPCGKQQ-UHFFFAOYSA-N
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Description

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide is a compound with the molecular formula C14H15N3O5S2.

Preparation Methods

The synthesis of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-(4-aminophenyl)acetamide. This intermediate is then reacted with 4-sulfamoylbenzenesulfonyl chloride under basic conditions to yield the final product . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as proteases. By binding to the active site of these enzymes, it inhibits their activity, which can disrupt various biological pathways. This inhibition is particularly relevant in the context of viral replication, where proteases play a crucial role.

Comparison with Similar Compounds

N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide can be compared to other sulfonamide derivatives, such as:

Properties

IUPAC Name

N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S2/c1-10(18)16-11-2-8-14(9-3-11)24(21,22)17-12-4-6-13(7-5-12)23(15,19)20/h2-9,17H,1H3,(H,16,18)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBKDGPFPCGKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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